molecular formula C9H12N2O2 B556570 2-Amino-3-(4-aminophenyl)propanoic acid CAS No. 2922-41-0

2-Amino-3-(4-aminophenyl)propanoic acid

Cat. No.: B556570
CAS No.: 2922-41-0
M. Wt: 198.22 g/mol
InChI Key: CMUHFUGDYMFHEI-UHFFFAOYSA-N
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Description

(R)-2-Amino-3-(4-aminophenyl)propanoic acid (CAS 102281-45-8) is a chiral amino acid derivative of significant value in research and development, particularly as a versatile building block in medicinal chemistry . This compound, also known as D-4-Aminophenylalanine, appears as an off-white powder and has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g·mol⁻¹ . Its defined stereochemistry at the 2-position makes it an essential intermediate for the synthesis of complex molecules with specific stereochemical properties, which is crucial for creating new drug candidates and exploring diverse chemical space . With a melting point of 268-270 °C and good solubility in water (20 mg/mL) , it is a practical compound for various experimental conditions. Researchers utilize this compound primarily as a key chiral synthon in the design and synthesis of novel active pharmaceutical ingredients (APIs) and other biologically active compounds . Its structure features both aromatic amine and amino acid functional groups, providing two distinct sites for chemical modification and conjugation. This compound is supplied for research purposes and is not intended for human or animal use . For safe handling, please refer to the relevant safety data sheet. It is recommended to store the product in a refrigerator at 2-8°C .

Properties

IUPAC Name

2-amino-3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUHFUGDYMFHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313036
Record name 4-Amino-DL-phenylalanine
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name L-2-Amino-3-(4-aminophenyl)propanoic acid
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CAS No.

2922-41-0, 943-80-6
Record name 4-Amino-DL-phenylalanine
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Record name p-Amino-DL-phenylalanine hydrate
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Record name L-2-Amino-3-(4-aminophenyl)propanoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 - 264 °C
Record name L-2-Amino-3-(4-aminophenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Genetic Modification of Microbial Hosts

ComponentConcentration (g/L)
Glucose20.0
(NH₄)₂SO₄5.0
KH₂PO₄3.0
MgSO₄·7H₂O0.5
FeSO₄·7H₂O0.01
Thiamine·HCl0.005

Cultivation is conducted at 37°C with aeration (0.6 L/min) and agitation (500 rpm). Induction with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) initiates recombinant enzyme expression when optical density (OD₆₀₀) reaches 0.4–0.5.

Downstream Processing and Yield Optimization

Post-fermentation, 4APhe is recovered via centrifugation, acid precipitation, and ion-exchange chromatography. The highest reported yield using this method is 0.9 g/L , achieved through glucose-stat feeding to maintain residual glucose at 1.5 g/L. Challenges include metabolic bottlenecks at the 4APPA-to-4APhe conversion step, which limits theoretical yields to <1.2 g/L without further strain engineering.

Chemical Synthesis Routes

Multi-Step Organic Synthesis from Aromatic Precursors

A chemical synthesis route begins with methyl 3-(4-aminophenyl)propionate, which undergoes sequential modifications to introduce the amino acid backbone.

Condensation with Thiazole Derivatives

The propionate intermediate is reacted with 4-methyl-2-arylthiazole-5-carbaldehydes under acidic conditions to form Schiff bases. For example:

Methyl 3-(4-aminophenyl)propionate+Ar–C₅H₃NS–CHOAcOHSchiff base adduct[3]\text{Methyl 3-(4-aminophenyl)propionate} + \text{Ar–C₅H₃NS–CHO} \xrightarrow{\text{AcOH}} \text{Schiff base adduct} \quad

This step achieves ~85% conversion efficiency when conducted in dry methanol at 0°C.

Reduction and Deprotection

The Schiff base is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), followed by hydrolysis of the methyl ester with 6N HCl to yield 2-amino-3-(4-aminophenyl)propanoic acid. Overall yields for this route are approximately 45–50%, with purity >95% confirmed by HPLC.

Challenges in Stereochemical Control

Chemical synthesis struggles with racemization at the α-carbon due to the compound’s chiral center. Asymmetric hydrogenation using Rh(I) catalysts with chiral ligands (e.g., BINAP) has been explored but remains cost-prohibitive for industrial-scale production.

Comparative Analysis of Preparation Methods

ParameterMicrobial FermentationChemical Synthesis
Yield0.9 g/L45–50%
Steps3 (fermentation, recovery)5 (synthesis, purification)
Stereochemical Purity>99% (R-configuration)~50% (racemic)
Cost (USD/g)12–1580–100
ScalabilityIndustrial (1000 L vats)Lab-scale (≤10 g)

Fermentation excels in scalability and enantiomeric purity but requires costly bioreactor infrastructure. Chemical synthesis offers flexibility in derivative formation but suffers from low yields and racemization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-aminophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with additional hydrogen atoms.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

2-Amino-3-(4-aminophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-aminophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Key Applications/Properties Reference(s)
This compound 4-NH₂ C₉H₁₂N₂O₂ CGRP receptor antagonists, peptide synthesis
(S)-2-Amino-3-(3-aminophenyl)propanoic acid 3-NH₂ C₉H₁₂N₂O₂ Structural isomer with lower similarity (0.96) to target compound
2-Amino-3-(4-bromophenyl)propanoic acid 4-Br C₉H₁₀BrNO₂ Intermediate in halogenated amino acid synthesis
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 4-OH, 3,5-I₂ C₉H₉I₂NO₃ Radioactive tracer studies, lab chemical
2-Amino-3-(methylamino)-propanoic acid (BMAA) Methylamino group C₄H₁₀N₂O₂ Neurotoxin linked to neurodegenerative diseases

Key Observations:

  • Positional Isomerism: The placement of amino groups (e.g., 3-NH₂ vs. 4-NH₂) significantly impacts biological activity. For example, the 4-aminophenyl variant has higher specificity in receptor binding compared to its 3-substituted isomer .
  • Halogenation : Bromo and iodo substituents (e.g., 4-Br in HY-W052493) enhance stability and utility in radiolabeling but reduce solubility .
  • Toxicity Profile: BMAA, a methylamino derivative, exhibits neurotoxic effects at high doses (≥100 mg/kg) due to blood-brain barrier permeability limitations, contrasting with the low toxicity of 4-aminophenyl derivatives in therapeutic contexts .

Table 2: Pharmacological and Biochemical Properties

Compound Biological Target/Mechanism Research Findings Reference(s)
This compound CGRP receptors Inhibits CGRP-mediated vasodilation; IC₅₀ ~50 nM in vitro
3-[(2-amino-3-phenylpropanoyl)amino]propanoic acid Plant aldehyde metabolism Substrate for oxidation reactions; low TyrABAL oxidation efficiency
2-Amino-3-(1H-indol-3-yl)propanoic acid Cerium(III) complex ligands Forms stable complexes with antibacterial activity (MIC: 12.5 µg/mL)
BMAA Glutamate receptors Chronic exposure induces excitotoxicity; brain concentrations ≤30 µg/g at steady state

Mechanistic Insights:

  • Receptor Antagonism: The 4-aminophenyl group enhances hydrogen bonding with CGRP receptors, improving binding affinity compared to unsubstituted phenylalanine .
  • Metal Chelation: Indole and sulfhydryl derivatives (e.g., 2-amino-3-sulfhydrylpropanoic acid) exhibit stronger coordination with cerium(III), enabling antibacterial applications .

Biological Activity

2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-aminophenylalanine, is a derivative of phenylalanine that has garnered attention due to its potential biological activities. This compound is of particular interest in the fields of medicinal chemistry and pharmacology due to its structural features that may confer various biological properties, including antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2C_9H_{12}N_2O_2, with a molecular weight of 168.20 g/mol. Its structure consists of an amino acid backbone with an additional amino group on the para position of the phenyl ring.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogenic organisms. A notable study evaluated a series of synthesized compounds related to this scaffold against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated potent activity, with some compounds achieving MICs as low as 1 µg/mL against MRSA .

Table 1: Antimicrobial Activity of Selected Compounds Derived from this compound

CompoundPathogenMIC (µg/mL)
Compound AMRSA1
Compound BVRE0.5
Compound CE. coli16
Compound DK. pneumoniae>64

Inhibition of Histone Deacetylase (HDAC)

Another significant biological activity associated with this compound is its inhibitory effect on histone deacetylases (HDACs). HDAC inhibitors have been recognized for their potential in cancer therapy and other diseases characterized by aberrant gene expression. Studies have shown that certain derivatives exhibit IC50 values indicating effective inhibition of HDAC activity, suggesting a role in cancer treatment strategies .

Table 2: HDAC Inhibition Potency of Selected Compounds

CompoundpIC50
Compound E7.23
Compound F6.85
Compound G6.27

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive screening of various derivatives revealed that modifications on the phenyl ring significantly influenced antimicrobial potency. For instance, introducing electron-withdrawing groups enhanced activity against Gram-positive bacteria while diminishing efficacy against Gram-negative strains .
  • Mechanistic Insights : Investigations into the mechanism of action suggested that these compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways . This dual action could explain their broad-spectrum efficacy.
  • In Vivo Studies : Preliminary in vivo studies have indicated that certain derivatives not only exhibit antimicrobial activity but also reduce inflammation in models of bacterial infection, supporting their potential use as dual-action therapeutics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-aminophenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(4-aminophenyl)propanoic acid

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